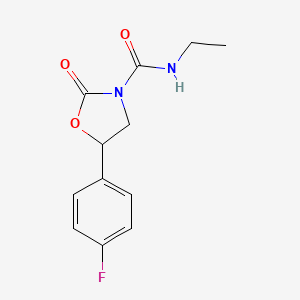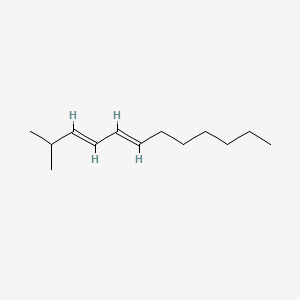
Trimethylsilyl (2,4-dichlorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl (2,4-dichlorophenoxy)acetate is a chemical compound with the molecular formula C11H14Cl2O3Si and a molecular weight of 293.219. It is a derivative of 2,4-dichlorophenoxyacetic acid, where the carboxyl group is protected by a trimethylsilyl group. This compound is often used in organic synthesis and analytical chemistry due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethylsilyl (2,4-dichlorophenoxy)acetate can be synthesized through the reaction of 2,4-dichlorophenoxyacetic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield 2,4-dichlorophenoxyacetic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxyacetic acid.
Substitution: Various substituted phenoxyacetic acid derivatives.
Oxidation and Reduction: Corresponding oxidized or reduced products depending on the reagents used.
Applications De Recherche Scientifique
Trimethylsilyl (2,4-dichlorophenoxy)acetate is widely used in scientific research due to its versatility:
Chemistry: It is used as a protecting group for carboxylic acids in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including herbicides and plant growth regulators.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of trimethylsilyl (2,4-dichlorophenoxy)acetate involves the protection of the carboxyl group by the trimethylsilyl group. This protection prevents unwanted reactions at the carboxyl site, allowing for selective reactions at other functional groups. The trimethylsilyl group can be removed under specific conditions, revealing the carboxyl group for further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylsilyl acetate
- Trimethylsilyl propionate
- Trimethylsilyl butyrate
Uniqueness
Trimethylsilyl (2,4-dichlorophenoxy)acetate is unique due to the presence of the 2,4-dichlorophenoxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of herbicides and other agrochemicals, distinguishing it from other trimethylsilyl esters.
Propriétés
Numéro CAS |
34113-76-3 |
|---|---|
Formule moléculaire |
C11H14Cl2O3Si |
Poids moléculaire |
293.21 g/mol |
Nom IUPAC |
trimethylsilyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C11H14Cl2O3Si/c1-17(2,3)16-11(14)7-15-10-5-4-8(12)6-9(10)13/h4-6H,7H2,1-3H3 |
Clé InChI |
XVEDRBSWMMRXSA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


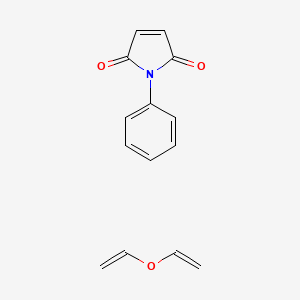
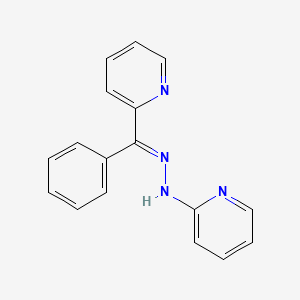

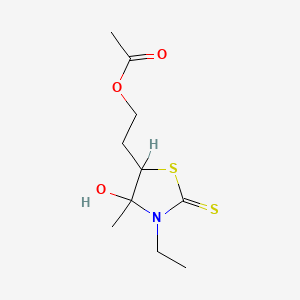
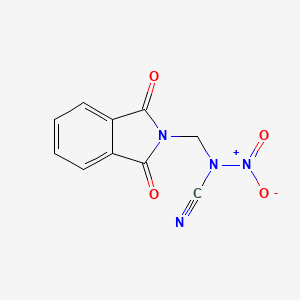
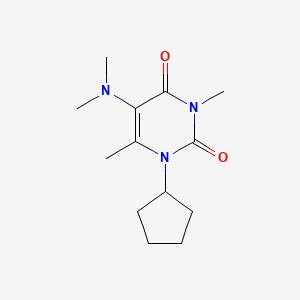
![5-Ethenyl-1-azabicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14691523.png)
![[3,4-Bis(phenylmethoxy)phenyl] acetate](/img/structure/B14691526.png)

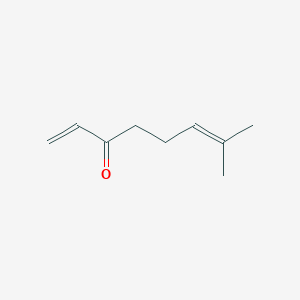
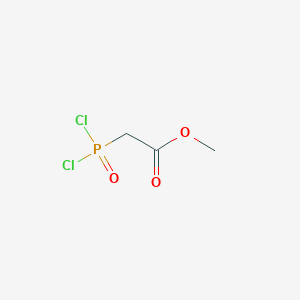
![1,4-Bis{[(pentafluorophenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine](/img/structure/B14691567.png)
